(1R,5S,E)-8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride typically involves the oximation of tropinone. The reaction conditions often include the use of hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various tropane derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drugs targeting the central nervous system.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride involves its interaction with molecular targets such as enzymes and receptors in the central nervous system. The compound can modulate neurotransmitter levels by inhibiting or activating specific pathways, leading to various physiological effects .
Comparison with Similar Compounds
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride is unique due to its specific structure and biological activity. Similar compounds include:
Tropinone: The parent compound from which the oxime is derived.
Scopolamine: Another tropane alkaloid with distinct pharmacological properties.
Atropine: A well-known tropane alkaloid used in medicine for its anticholinergic effects.
These compounds share a similar bicyclic structure but differ in their functional groups and biological activities, highlighting the uniqueness of 8-methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride.
Properties
Molecular Formula |
C8H15ClN2O |
---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
N-[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-7-2-3-8(10)5-6(4-7)9-11;/h7-8,11H,2-5H2,1H3;1H/t7-,8+; |
InChI Key |
XEGNNKBCZMXBOA-KVZVIFLMSA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(=NO)C2.Cl |
Canonical SMILES |
CN1C2CCC1CC(=NO)C2.Cl |
Origin of Product |
United States |
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